molecular formula C22H17N3O4S B2876543 methyl 3-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]thiophene-2-carboxylate CAS No. 932530-47-7

methyl 3-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]thiophene-2-carboxylate

Cat. No.: B2876543
CAS No.: 932530-47-7
M. Wt: 419.46
InChI Key: AYQSOTDFFQQOIL-UHFFFAOYSA-N
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Description

The compound "methyl 3-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]thiophene-2-carboxylate" is a heterocyclic organic molecule featuring a thiophene-carboxylate core linked to a 4-phenyl-1,2-dihydroquinazolin-2-one moiety via an acetamido bridge. This structure combines a thiophene ring (a sulfur-containing aromatic heterocycle) with a quinazolinone scaffold, a nitrogen-rich bicyclic system known for its pharmacological relevance.

Properties

IUPAC Name

methyl 3-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-29-21(27)20-16(11-12-30-20)23-18(26)13-25-17-10-6-5-9-15(17)19(24-22(25)28)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQSOTDFFQQOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]thiophene-2-carboxylate typically involves multi-step organic reactions. One possible synthetic route could include the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Acetamido Group: The acetamido group can be attached through an amide coupling reaction using appropriate reagents like EDCI or DCC.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Paal-Knorr synthesis or other thiophene-forming reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinazoline or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazoline and thiophene derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 3-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]thiophene-2-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with various kinases, while the thiophene ring may enhance binding affinity or selectivity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct data on the target compound, but comparisons can be inferred from structurally related molecules in the literature:

Functional Group Analogues

  • Methyl Esters in Agrochemicals: Compounds like triflusulfuron methyl ester and ethametsulfuron methyl ester ( ) share the methyl ester group, which is critical for stabilizing the molecule and modulating solubility. However, these analogs incorporate triazine or sulfonylurea moieties instead of quinazolinone-thiophene systems, leading to divergent biological targets (e.g., acetolactate synthase inhibition in herbicides vs. kinase inhibition in medicinal compounds) .
  • Quinazolinone Derivatives: The 1,2-dihydroquinazolin-2-one scaffold in the target compound is structurally similar to pharmacopeial β-lactam antibiotics (e.g., the bicyclic thiazolidine-carboxylic acid derivatives in ). While β-lactams target bacterial cell wall synthesis, quinazolinones are more commonly associated with kinase inhibition or anticancer activity .

Structural Complexity and Crystallography

The SHELX software suite ( ) is widely used for small-molecule crystallography, suggesting that the target compound’s structure (if crystallized) may have been resolved using similar methods. Comparatively, simpler analogs like propiconazole ( ) or metsulfuron methyl ester ( ) often require less computational effort due to smaller molecular weights and fewer stereocenters .

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